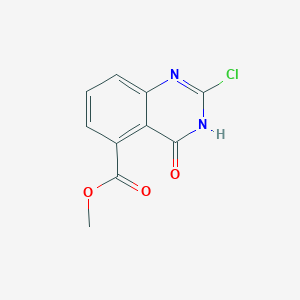
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate is a chemical compound with the molecular formula C10H7ClN2O3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a quinazoline core with a chloro and oxo substituent, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate typically involves the reaction of 2-aminobenzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxo groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The quinazoline core is known to interact with various biological pathways, making this compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate
- Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Uniqueness
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and oxo groups at specific positions on the quinazoline ring enhances its reactivity and potential as a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C10H7ClN2O3 |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
methyl 2-chloro-4-oxo-3H-quinazoline-5-carboxylate |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-9(15)5-3-2-4-6-7(5)8(14)13-10(11)12-6/h2-4H,1H3,(H,12,13,14) |
InChI Key |
ZHOGWGBMIZNFQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















